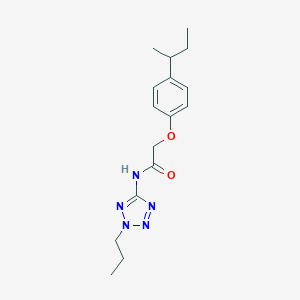
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, also known as APETALA2 (AP2), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of tetrazole-based compounds and has been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of AP2 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AP2 has been shown to inhibit the activity of certain enzymes and receptors, as well as activate others. This modulation of signaling pathways ultimately leads to the biological effects observed in scientific research.
Biochemical and Physiological Effects:
AP2 has been shown to have a wide range of biochemical and physiological effects in scientific research. These effects include inhibition of cell growth, induction of cell death, modulation of neurotransmitter activity, improvement of cognitive function, modulation of the immune response, and reduction of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using AP2 in scientific research is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using AP2 is its potential toxicity. Careful consideration must be given to the dosage and administration of AP2 in lab experiments to ensure that it does not cause harm to the subjects.
Future Directions
There are many potential future directions for research involving AP2. Some of these directions include further investigation into the mechanism of action of AP2, exploration of its potential applications in other research areas, and development of more potent and selective analogs of AP2. Additionally, research into the potential therapeutic applications of AP2 in human diseases such as cancer, Alzheimer's disease, and autoimmune disorders is an area of great interest.
Synthesis Methods
The synthesis of AP2 involves the reaction of 4-sec-butylphenol with propargyl bromide to form 4-sec-butylphenylpropargyl ether. This ether is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with 2-bromoacetyl chloride to form AP2.
Scientific Research Applications
AP2 has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, AP2 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and colon cancer. In neuroscience, AP2 has been shown to modulate the activity of neurotransmitters and improve cognitive function in animal models. In immunology, AP2 has been shown to modulate the immune response and reduce inflammation in animal models.
properties
Molecular Formula |
C16H23N5O2 |
|---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-19-16(18-20-21)17-15(22)11-23-14-8-6-13(7-9-14)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19,22) |
InChI Key |
HDRDBOJENWTGCY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
![2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
![2,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251413.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B251414.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B251419.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)